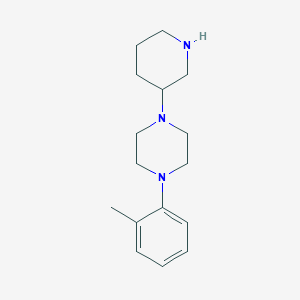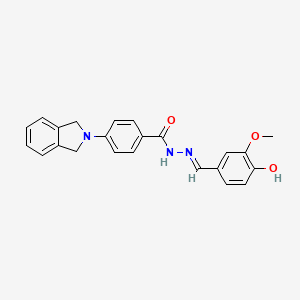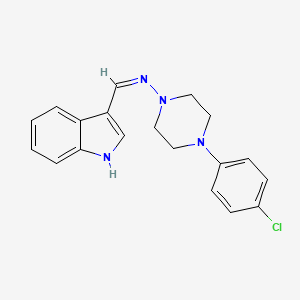
1-(2-methylphenyl)-4-(3-piperidinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylphenyl)-4-(3-piperidinyl)piperazine, commonly known as MPHP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s and has since gained attention due to its potential use in scientific research. MPHP has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of MPHP involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
MPHP has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, which is indicative of its potential stimulant properties. MPHP has also been found to increase heart rate and blood pressure, which can have implications for its potential use in the treatment of cardiovascular disorders.
实验室实验的优点和局限性
MPHP has several advantages for use in lab experiments. It has a high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its potential stimulant properties and effects on cardiovascular function can also be limitations in certain experimental setups.
未来方向
There are several future directions for research on MPHP. One potential area of study is its potential use in the treatment of Parkinson's disease. Further research is needed to determine its efficacy and safety in this context. Another area of study is its potential use as a tool for studying the dopamine system in various contexts, such as addiction and reward processing. Additionally, further research is needed to understand the potential long-term effects of MPHP on the brain and other physiological systems.
In conclusion, MPHP is a chemical compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential uses have been studied extensively. Future research is needed to further understand its potential applications and limitations.
合成方法
The synthesis of MPHP involves the reaction of 1-(2-methylphenyl)piperazine with 3-piperidinylchloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields of pure MPHP.
科学研究应用
MPHP has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the dopamine transporter, which is involved in regulating the levels of dopamine in the brain. MPHP has also been studied for its potential use in the treatment of Parkinson's disease, a neurological disorder that affects the dopamine system.
属性
IUPAC Name |
1-(2-methylphenyl)-4-piperidin-3-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-14-5-2-3-7-16(14)19-11-9-18(10-12-19)15-6-4-8-17-13-15/h2-3,5,7,15,17H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXANXLMMZVSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6113340.png)
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)
![[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6113353.png)

![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![3-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6113374.png)
![2-mercapto-3-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6113381.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)
![3-chloro-5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)

